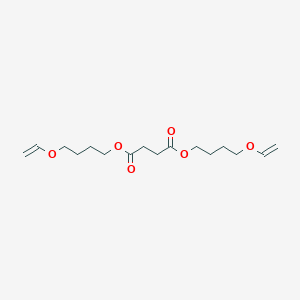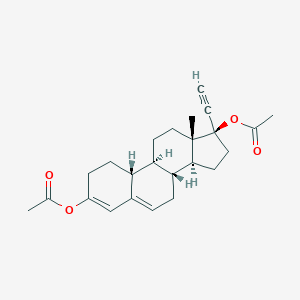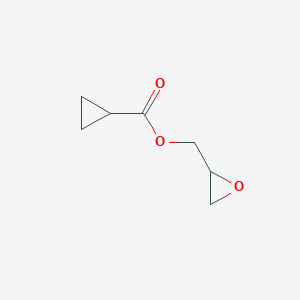![molecular formula C8H14O2 B144279 (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde CAS No. 133796-83-5](/img/structure/B144279.png)
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutanecarboxaldehyde, featuring a methoxyethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxaldehyde and 1-methoxyethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the aldehyde and methoxyethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxaldehyde: The parent compound without the methoxyethyl group.
Cyclobutanemethanol: The reduced form of the aldehyde group.
Cyclobutanecarboxylic acid: The oxidized form of the aldehyde group.
Uniqueness
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
133796-83-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI Key |
FARFLXLPBGCLSE-RNJXMRFFSA-N |
SMILES |
CC(C1CCC1C=O)OC |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@@H]1C=O)OC |
Canonical SMILES |
CC(C1CCC1C=O)OC |
Synonyms |
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)




